molecular formula C20H20N2O4 B13309722 1-Fmoc-Piperazine-2-(R)-carboxylic acid

1-Fmoc-Piperazine-2-(R)-carboxylic acid

Cat. No.: B13309722
M. Wt: 352.4 g/mol
InChI Key: RKXKKKUNIBLRES-GOSISDBHSA-N
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Description

1-Fmoc-Piperazine-2-(R)-carboxylic acid is a useful research compound. Its molecular formula is C20H20N2O4 and its molecular weight is 352.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Fmoc-Piperazine-2-(R)-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Fmoc-Piperazine-2-(R)-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H20N2O4

Molecular Weight

352.4 g/mol

IUPAC Name

(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperazine-2-carboxylic acid

InChI

InChI=1S/C20H20N2O4/c23-19(24)18-11-21-9-10-22(18)20(25)26-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18,21H,9-12H2,(H,23,24)/t18-/m1/s1

InChI Key

RKXKKKUNIBLRES-GOSISDBHSA-N

Isomeric SMILES

C1CN([C@H](CN1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

C1CN(C(CN1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Piperazine-2-Carboxylic Acid Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperazine-2-carboxylic acid (PCA) represents a "privileged scaffold" in modern medicinal chemistry. Its structural rigidity, defined stereochemistry, and ability to act as a constrained peptidomimetic make it an invaluable template for drug design. This guide analyzes the physicochemical properties of PCA, its critical role in therapeutic areas such as neuroscience (NMDA antagonists) and infectious diseases (HIV protease inhibitors), and provides validated synthetic protocols for its generation.

Structural & Conformational Analysis

The Privileged Scaffold

Unlike flexible linear amines, the piperazine ring locks substituents into defined spatial orientations. The C2-carboxylic acid moiety introduces a chiral center, allowing for the precise targeting of stereoselective binding pockets.

  • Conformational Restriction: The six-membered ring predominantly adopts a chair conformation, minimizing transannular strain. This restricts the conformational space of attached pharmacophores, reducing the entropy penalty upon binding to a protein target.

  • Peptidomimicry: PCA acts as a cyclic analogue of non-natural amino acids. It structurally mimics Proline but offers an additional nitrogen (N4) for functionalization, acting as a hydrogen bond acceptor or a vector for side-chain attachment.

  • Vector Analysis:

    • N1 Position: Modulates basicity and metabolic stability; often substituted with electron-withdrawing groups (sulfonamides, carbamates) to reduce clearance.

    • C2 Carboxylate: Mimics the C-terminus of amino acids; critical for electrostatic interactions (e.g., with Arginine residues in receptor pockets).

    • N4 Position: The "distal" nitrogen allows for the extension of the molecule into solvent-exposed regions or secondary binding pockets.

Visualization of Scaffold Vectors

The following diagram illustrates the core vectors available for modification on the PCA scaffold.

PCA_Scaffold PCA_Core Piperazine-2-Carboxylic Acid (Core Scaffold) N1_Vec N1 Position (Amide/Sulfonamide Linkage) Controls: Lipophilicity, Metabolic Stability PCA_Core->N1_Vec Modification C2_Vec C2 Carboxylate (Chiral Center) Controls: Stereospecific Binding, Peptidomimicry PCA_Core->C2_Vec Stereochem N4_Vec N4 Position (Distal Amine) Controls: Solubility, Secondary Pocket Reach PCA_Core->N4_Vec Extension

Figure 1: Vector analysis of the Piperazine-2-Carboxylic Acid scaffold showing key positions for medicinal chemistry optimization.

Therapeutic Applications & Case Studies

Neuroscience: NMDA Receptor Antagonists

The most prominent application of PCA derivatives is in the modulation of the N-methyl-D-aspartate (NMDA) receptor.

  • Mechanism: Competitive antagonism at the glutamate binding site on the GluN2 subunit.[1]

  • Key Compound: CPP: 4-(3-phosphonopropyl)piperazine-2-carboxylic acid.[2]

    • Design Logic: The distal phosphonate group mimics the distal carboxylate of glutamate, while the piperazine ring restricts the distance between the alpha-amino equivalent (N1) and the acid groups, enhancing potency over flexible linear analogs like AP5.

  • Key Compound: CPP-ene: The unsaturated analog of CPP. The introduction of a double bond in the propyl chain further restricts conformational freedom, leading to higher affinity.

Table 1: SAR of NMDA Antagonists based on PCA

CompoundStructure DescriptionKi (nM)MechanismKey Feature
D-AP5 Linear pentanoic acid~500CompetitiveFlexible chain; baseline potency.
CPP Piperazine-2-COOH core40-80CompetitiveRing constraint locks pharmacophores.
CPP-ene Alkene linker to phosphonate15-30CompetitiveRigid linker optimizes distance to Mg2+ site.
Infectious Diseases: HIV Protease Inhibitors

PCA derivatives serve as critical intermediates and P2' ligands in non-peptidic HIV protease inhibitors.

  • Challenge: Peptidic inhibitors often suffer from poor oral bioavailability and rapid metabolism.

  • Solution: Using PCA amides (carboxamides) improves cell penetration compared to free carboxylic acids.

  • Indinavir Analogues: The piperazine ring acts as a spacer that positions hydrophobic groups into the S2' subsite of the protease enzyme. Research indicates that converting the C2-carboxylic acid to a carboxamide (e.g., N-tert-butyl carboxamide) significantly enhances antiviral potency (IC50 < 100 nM) by improving cellular uptake while maintaining enzyme inhibition (Ki in picomolar range).

Neurodegeneration: AChE/BChE Inhibitors

Recent studies (2023) have highlighted 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives as Multitarget-Directed Ligands (MTDLs) for Alzheimer's disease.[3]

  • Dual Inhibition: These compounds inhibit both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).

  • Selectivity: Hydroxamic acid derivatives at the C2 position show extreme selectivity for BChE (Selectivity Index > 20,000), a target increasingly recognized as vital in late-stage Alzheimer's.

Synthetic Methodologies

Industrial Route: Hydrogenation of Pyrazines

For large-scale preparation, the reduction of aromatic pyrazine-2-carboxylic acids is preferred.

  • Reagents: Rhodium on Alumina (Rh/Al2O3) or Platinum oxide (PtO2).

  • Conditions: High pressure H2 (50 bar), aqueous solvent.

  • Pros: Cheap starting materials.

  • Cons: Often yields racemic mixtures requiring resolution (e.g., fractional crystallization with chiral acids).

Laboratory Route: Chiral Pool Synthesis (Serine Route)

For high stereochemical purity, starting from L- or D-Serine is the gold standard. This route allows access to 5-oxo-piperazine-2-carboxylic acids, which are versatile peptidomimetics.

Pathway Logic:

  • Reductive Amination: Serine reacts with a glyoxylate to form a secondary amine.

  • Cyclization: Intramolecular amide bond formation creates the 6-membered lactam.

  • Protection: N-protection (Boc/Fmoc) facilitates solid-phase peptide synthesis (SPPS).

Synthesis_Route Start L-Serine Methyl Ester (Chiral Starting Material) Step1 Reductive Amination (Ethyl Glyoxylate, NaBH3CN) Start->Step1 Inter N-(2-ethoxy-2-oxoethyl)serine Step1->Inter Step2 Cyclization (Heat or Acid Catalysis) Inter->Step2 Product 5-Oxo-piperazine-2-carboxylate (Lactam Formation) Step2->Product Step3 Hydrolysis & Protection (LiOH then Boc2O) Product->Step3 Final N-Boc-5-oxo-PCA (Ready for SPPS) Step3->Final

Figure 2: Stereocontrolled synthesis of N-Boc-5-oxo-piperazine-2-carboxylic acid starting from L-Serine.

Detailed Experimental Protocol

Protocol: Synthesis of (S)-1-Boc-5-oxopiperazine-2-carboxylic acid Target Audience: Synthetic Chemists. Validation: J. Org. Chem. 2009, 74, 8433.

Materials
  • L-Serine methyl ester hydrochloride (10 mmol)

  • Ethyl glyoxylate (50% in toluene, 11 mmol)

  • Sodium cyanoborohydride (NaBH3CN)

  • Methanol (MeOH), anhydrous

  • Triethylamine (TEA)

  • Di-tert-butyl dicarbonate (Boc2O)

Methodology
  • Reductive Alkylation:

    • Dissolve L-Serine methyl ester HCl (1.55 g, 10 mmol) in anhydrous MeOH (30 mL).

    • Add TEA (1.4 mL, 10 mmol) and stir for 10 min.

    • Add Ethyl glyoxylate (2.2 mL, 11 mmol) and activated 4Å molecular sieves. Stir at room temperature (RT) for 3 hours.

    • Critical Step: Cool to 0°C. Add NaBH3CN (0.94 g, 15 mmol) portion-wise. Stir overnight at RT.

    • Workup: Filter sieves, concentrate solvent. Partition residue between EtOAc and sat. NaHCO3. Dry organic layer (Na2SO4) and concentrate to yield the crude diester.

  • Cyclization (Lactamization):

    • Dissolve the crude diester in MeOH/H2O (1:1).

    • Stir at 60°C for 24 hours. The intramolecular attack of the serine amine on the glyoxylate ester forms the 6-membered ring.

    • Monitor by TLC (formation of a more polar spot).

  • Hydrolysis & Boc Protection (One-Pot):

    • To the cyclized mixture, add LiOH (2.5 eq) to hydrolyze the remaining methyl ester. Stir 2h.

    • Adjust pH to ~9. Add Boc2O (1.2 eq) and dioxane. Stir 12h.

    • Purification: Acidify to pH 2 with 1N HCl. Extract with EtOAc.[4] Wash with brine.

    • Yield: Expect ~60-70% overall yield of a white solid.

Quality Control (Self-Validation)
  • 1H NMR (DMSO-d6): Look for the characteristic methine proton at C2 (~4.5 ppm, dd) and the Boc singlet (1.4 ppm).

  • Chirality Check: Measure optical rotation. Significant deviation from literature ([α]D) indicates racemization during the cyclization step (avoid excessive heat >80°C).

Future Outlook

The future of PCA derivatives lies in Fragment-Based Drug Discovery (FBDD) . The scaffold is small (MW < 150), soluble, and provides vectors for "growing" molecules into adjacent protein pockets. Libraries of 1,4-disubstituted piperazine-2-carboxamides are currently being screened for novel GPCR targets and as covalent inhibitors (using acrylamide warheads on N4) for KRAS mutations.

References

  • Synthesis and Peptidomimetic Application : Guitot, K., et al. (2009).[5] "Synthesis of (S)- and (R)-5-Oxo-piperazine-2-carboxylic Acid and Its Application to Peptidomimetics." The Journal of Organic Chemistry, 74(21), 8433–8436. Link

  • NMDA Receptor Antagonists : Monaghan, D. T., & Jane, D. E. (2009).[6] "Pharmacology of NMDA Receptors." Handbook of Experimental Pharmacology, 194, 37–72. Link

  • HIV Protease Inhibitors : Ghosh, A. K., et al. (2013).[7] "P2' Benzene Carboxylic Acid Moiety is Associated with Decrease in Cellular Uptake: Evaluation of Novel Nonpeptidic HIV-1 Protease Inhibitors."[7] Antimicrobial Agents and Chemotherapy, 57(10), 4920–4927.[7] Link

  • Alzheimer's MTDLs : Abdellatif, K. R. A., et al. (2023).[3] "Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies." Bioorganic Chemistry, 142, 106916.[3] Link

  • Industrial Synthesis : Rossen, K., et al. (1995). "Asymmetric Hydrogenation of Pyrazine-2-carboxylic Acid Esters." Tetrahedron Letters, 36, 6419. Link

Sources

Advanced Technical Guide: (R)- vs (S)-Fmoc-Piperazine-2-Carboxylic Acid in Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource for the application of (R)- and (S)-Fmoc-piperazine-2-carboxylic acid in high-fidelity peptide synthesis and medicinal chemistry.

Executive Summary

Fmoc-piperazine-2-carboxylic acid (Fmoc-Pip-OH) represents a critical class of chiral, non-proteinogenic amino acids used to introduce conformational constraints into bioactive peptides. Unlike flexible linear amino acids, the six-membered piperazine ring rigidly fixes the


 and 

torsion angles, forcing the peptide backbone into specific secondary structures such as

-turns.

This guide addresses the two primary challenges in utilizing this scaffold: regioselective protection (distinguishing the N1 and N4 nitrogens) and stereochemical integrity (preventing racemization of the


-carbon during activation).

Chemical Identity & Stereochemical Analysis

The piperazine-2-carboxylic acid scaffold contains two nitrogen atoms. For solid-phase peptide synthesis (SPPS), orthogonal protection is required. The most common commercial building block for backbone elongation is 1-Fmoc-4-Boc-piperazine-2-carboxylic acid .

Stereochemical Nomenclature
  • (S)-Enantiomer: Corresponds stereochemically to L-Proline . It is the "natural-like" isomer often used to mimic L-amino acid turns.

  • (R)-Enantiomer: Corresponds to D-Proline . It is frequently employed to induce reverse turns (e.g.,

    
    -hairpins) or to stabilize metabolically labile sequences against proteolysis.
    
Physical Properties & Regiochemistry

The distinction between N1 (alpha-amine equivalent) and N4 (gamma/delta-amine equivalent) is vital.

Feature(S)-1-Fmoc-4-Boc-Pip-OH(R)-1-Fmoc-4-Boc-Pip-OH
CAS Number 1034574-30-51217738-69-6
Molecular Weight 452.50 g/mol 452.50 g/mol
Formula


Role in SPPS Backbone elongation (L-mimic)Backbone elongation (D-mimic)
Solubility DCM, DMF, NMPDCM, DMF, NMP
Coupling Difficulty High (Secondary Amine)High (Secondary Amine)

Synthesis & Resolution Workflow

High-purity enantiomers are typically generated via asymmetric hydrogenation of pyrazine-2-carboxylic acid derivatives or resolution of racemic mixtures using diastereomeric salts.

SynthesisWorkflow Start Pyrazine-2-Carboxylic Acid Deriv N-Acylation (Protection) Start->Deriv Hydro Asymmetric Hydrogenation (Rh-Catalyst + Chiral Ligand) Deriv->Hydro Route A: Catalytic Res Chiral Resolution (Tartaric Acid Salt) Deriv->Res Route B: Classical Protect Orthogonal Protection (Fmoc/Boc) Hydro->Protect Res->Protect Final Enantiopure Fmoc-Pip(Boc)-OH Protect->Final

Figure 1: Production workflow for enantiopure Fmoc-piperazine-2-carboxylic acid. Route A (Asymmetric Hydrogenation) is preferred for industrial scale to minimize waste.

Application in Solid Phase Peptide Synthesis (SPPS)

Integrating Fmoc-Pip-OH into a peptide sequence presents unique challenges compared to standard amino acids.

Challenge A: Coupling TO the Piperazine (N1)

After Fmoc removal, the exposed N1 atom is a secondary amine embedded in a cyclic system. It is significantly more sterically hindered than a primary amine.

  • Risk: Incomplete coupling (deletion sequences).[1]

  • Solution: Use high-efficiency coupling reagents (HATU or PyAOP) and extended reaction times.

Challenge B: Coupling OF the Piperazine (COOH)

The


-proton of piperazine-2-carboxylic acid is susceptible to base-catalyzed abstraction, leading to enolization and racemization.
  • Risk: Loss of chirality (S

    
     R/S mix).[2]
    
  • Solution: Avoid strong bases like TEA. Use Collidine (TMP) or DIPEA with HOAt to suppress racemization.

Validated SPPS Protocol

This protocol is designed for 0.1 mmol scale on Rink Amide resin.

Step 1: Fmoc Deprotection (Standard)

  • Treat resin with 20% Piperidine in DMF (2 x 5 min).

  • Wash with DMF (5x) and DCM (3x).

  • Note: Ensure complete removal of piperidine; residual base promotes racemization in the next step.

Step 2: Coupling Fmoc-Pip(Boc)-OH (The Incoming Acid)

  • Dissolve Fmoc-Pip(Boc)-OH (4 eq) and HATU (3.9 eq) in DMF.

  • Add Collidine (8 eq) immediately before adding to resin. Collidine is preferred over DIPEA for cysteine and chiral secondary amino acids.

  • Shake for 2 hours.

  • QC: Perform a Chloranil test (sensitive for secondary amines) or micro-cleavage LC-MS.

Step 3: Coupling the Next Amino Acid (To the Pip-Amine)

  • Remove Fmoc from the Pip residue (Standard protocol).

  • Critical: The resin now displays a sterically hindered secondary amine.

  • Dissolve Fmoc-AA-OH (5 eq) and HATU (5 eq) in DMF.

  • Add HOAt (5 eq) to enhance reactivity.

  • Add DIPEA (10 eq).

  • Double couple: 2 x 2 hours or overnight.

  • QC: Chloranil test is mandatory. If positive (blue), repeat coupling with Fmoc-AA-Cl (Acid Chloride) or PyAOP.

SPPS_Cycle Resin Fmoc-Peptide-Resin Deprotect Fmoc Removal (20% Piperidine) Resin->Deprotect Wash Wash (DMF/DCM) Deprotect->Wash CouplePip Couple Fmoc-Pip-OH (HATU/Collidine) *Low Racemization Risk* Wash->CouplePip NextDeprotect Fmoc Removal (Exposes Sec. Amine) CouplePip->NextDeprotect CoupleNext Couple Next AA (HATU/HOAt/Double Couple) *High Steric Hindrance* NextDeprotect->CoupleNext CoupleNext->Resin Repeat Cycle

Figure 2: SPPS Cycle highlighting critical checkpoints for Piperazine derivatives.

Pharmacological Impact & Case Studies[3][4]

The choice between (R) and (S) enantiomers dictates the secondary structure of the peptide mimetic.

Conformational Control
  • (S)-Fmoc-Pip-OH: Induces a kink in the peptide backbone similar to Proline, often favoring Type I

    
    -turns .
    
  • (R)-Fmoc-Pip-OH: Often stabilizes Type II'

    
    -turns , which are critical for nucleating 
    
    
    
    -hairpin structures in antimicrobial peptides.
Case Study: HIV Protease Inhibitors

The piperazine-2-carboxamide core is a pharmacophore found in HIV protease inhibitors like Indinavir .

  • Mechanism: The piperazine ring acts as a transition-state mimic, positioning the hydroxyl group (or other warhead) to interact with the catalytic aspartates of the protease.

  • Chirality: The (S)-configuration is essential for binding affinity. Inversion to the (R)-enantiomer results in a >100-fold loss of potency due to steric clash with the enzyme's S2' pocket.

Data Summary: Enantiomer Efficacy
ApplicationPreferred EnantiomerMechanism of Action
HIV Protease Inhibition (S)Matches substrate transition state geometry.
Antimicrobial Peptides (R)Stabilizes

-hairpin; resists proteolytic degradation.
GPCR Ligands (S) or (R)Highly receptor-dependent; requires SAR screening.

References

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society.[3][4] Link

  • Rossen, K., et al. (1997). "Asymmetric Hydrogenation of Tetrahydropyrazines: Synthesis of the Indinavir Intermediate." Tetrahedron Letters. Link

  • Teixidó, M., et al. (2005). "Solid-Phase Synthesis of Piperazine-2-carboxylic Acid Derivatives." Journal of Combinatorial Chemistry. Link

  • Guitot, K., et al. (2009). "Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics." Journal of Organic Chemistry. Link

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[][6] Chemical Reviews. Link

Sources

Methodological & Application

Coupling conditions for sterically hindered secondary amines in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Coupling of Sterically Hindered Secondary Amines in SPPS

Executive Summary

Coupling sterically hindered secondary amines—such as


-methyl amino acids, proline analogs, and pseudoprolines—presents a dual challenge in Solid-Phase Peptide Synthesis (SPPS). The steric bulk of the 

-substituent physically impedes the approach of the activated carboxylate, while the reduced nucleophilicity of the secondary amine slows reaction kinetics. Furthermore, the absence of the amide proton removes a critical hydrogen-bond stabilization mechanism, increasing the risk of racemization via oxazolone formation.

This guide provides a validated framework for overcoming these barriers using third-generation coupling reagents (HATU, COMU, PyAOP), optimized solvent systems, and specific monitoring protocols (Chloranil test) that replace standard Kaiser testing.

Mechanistic Insight: The "Difficult Sequence" Phenomenon

Standard SPPS protocols (e.g., DIC/Oxyma or HBTU/DIPEA) often result in deletion sequences when applied to secondary amines. Two factors drive this failure:

  • Steric Clash: The

    
    -alkyl group (methyl, ethyl, or ring structure) creates a "cone of protection" around the nucleophilic nitrogen. Standard active esters (OBt/Oxyma) are often too bulky to penetrate this cone effectively.
    
  • Guanidinylation (The Uronium Trap): When coupling kinetics are slow, uronium-based reagents (HBTU, HATU) can react with the

    
    -terminus to form a guanidino-capped species, permanently terminating the chain. This is why phosphonium salts (PyAOP) are preferred for extremely slow reactions.
    
Decision Logic for Hindered Couplings

The following flowchart outlines the decision process for selecting reagents based on steric difficulty and racemization risk.

CouplingLogic Start Evaluate Incoming Amino Acid IsHindered Is N-Terminus a Secondary Amine? Start->IsHindered Standard Standard Protocol (DIC/Oxyma or HBTU) IsHindered->Standard No (Primary) SelectReagent Select High-Power Reagent IsHindered->SelectReagent Yes (N-Me, Pro) HATU HATU + HOAt (Gold Standard) SelectReagent->HATU General Hindrance COMU COMU + Oxyma (Safer, High Efficiency) SelectReagent->COMU Green/Safety Focus PyAOP PyAOP (Slow kinetics/Cyclization) SelectReagent->PyAOP Extreme Hindrance or Long Time BaseChoice Select Base HATU->BaseChoice COMU->BaseChoice PyAOP->BaseChoice DIPEA DIPEA (General Use) BaseChoice->DIPEA Standard TMP 2,4,6-Collidine (TMP) (Racemization Prone) BaseChoice->TMP If Cys/His present or High Epimerization Risk

Figure 1: Decision tree for reagent and base selection in hindered amine couplings.

Reagent Selection Guide

The choice of coupling reagent is critical.[1] While HATU has long been the benchmark, COMU and PyAOP offer distinct advantages in specific scenarios.

FeatureHATU (Uronium)COMU (Uronium)PyAOP (Phosphonium)
Active Species OAt ester (7-azabenzotriazole)Oxyma esterOAt ester
Reactivity Extremely HighHigh (Comparable to HATU)High
Side Reactions Guanidinylation if excess usedLow riskNo Guanidinylation (Ideal for slow reactions)
Solubility Moderate in DMFExcellent in DMF/NMPGood
Safety Explosive properties (HOAt)Safer (Oxyma based)Standard
Best Use Case Short, difficult sequencesMicrowave SPPS, Green SPPSCyclization, N-methyl-to-N-methyl couplings

Expert Insight: For coupling an amino acid onto an N-methyl residue (e.g., Fmoc-Val-OH onto N-Me-Leu-Resin), PyAOP is often superior to HATU because the reaction may take hours. HATU can cap the amine during this long incubation; PyAOP cannot.

Experimental Protocols

Protocol A: Microwave-Assisted Coupling (The Modern Standard)

Recommended for: Automated synthesizers, routine N-methylations.

Reagents:

  • Coupling Reagent: 0.5 M COMU in DMF.

  • Base: 1.0 M DIPEA in NMP (Use Collidine if Cys/His are present).

  • Additive: 0.5 M Oxyma Pure (Optional, but recommended with COMU).

Procedure:

  • Swelling: Ensure resin is swollen in DMF for at least 20 minutes.

  • Activation:

    • Dispense Amino Acid (5.0 eq).[2]

    • Dispense COMU (5.0 eq) and Oxyma (5.0 eq).

    • Dispense Base (10.0 eq). Note: Base is added last to minimize pre-activation racemization.

  • Coupling:

    • Step 1: Ramp to 75°C over 2 minutes.

    • Step 2: Hold at 75°C for 5 minutes (for standard hindered) or 10 minutes (for N-methyl).

    • Note: For Cys/His, limit temperature to 50°C to prevent racemization.

  • Wash: Wash resin with DMF (3x) followed by DCM (3x).[1][3][4][5][6]

Protocol B: Manual "Double-Hit" Coupling (The Troubleshooting Standard)

Recommended for: Extremely hindered junctions (e.g., Aib-Aib, N-Me-N-Me) or when microwave is unavailable.

Reagents:

  • Coupling Reagent: PyAOP (Phosphonium salt).[7][8]

  • Base: 2,4,6-Collidine (TMP).[9][10]

  • Solvent: Anhydrous NMP (Better solvation than DMF for aggregated sequences).

Procedure:

  • Pre-Activation:

    • Dissolve Fmoc-Amino Acid (4.0 eq) and PyAOP (4.0 eq) in NMP.

    • Add Collidine (8.0 eq). Shake for 30 seconds.

  • Coupling 1:

    • Add mixture to resin.[1][2][3][4][6][11][12][13] Agitate for 2 hours at room temperature.

    • Drain and wash with NMP (3x).

  • Monitoring: Perform Chloranil Test (see Section 5).

  • Coupling 2 (If positive):

    • Repeat using fresh reagents.

    • Optional: Add 0.1 M HOAt to the mixture to further boost reactivity.

    • Agitate for overnight (12-16 hours).

Monitoring: The Chloranil Test

Critical Warning: The standard Kaiser (Ninhydrin) test relies on the reaction with primary amines to form Ruhemann's purple. It will yield a false negative (colorless) for secondary amines. You must use the Chloranil or p-Nitrophenol test.

Mechanism

Chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) reacts with secondary amines to form a blue/green dialkylaminovinylquinone derivative.

Visual Workflow

ChloranilTest Sample Sample Resin beads (Wash w/ DCM/EtOH) ReagentA Add 2 drops 2% Acetaldehyde in DMF Sample->ReagentA ReagentB Add 2 drops 2% Chloranil in DMF ReagentA->ReagentB Wait Wait 5 mins (Room Temp) ReagentB->Wait Result Observe Bead Color Wait->Result Blue Blue/Green Beads: Secondary Amine Present (Incomplete Coupling) Result->Blue Colorless Colorless/Yellow: Protected Amine (Complete Coupling) Result->Colorless

Figure 2: Step-by-step protocol for the Chloranil detection of secondary amines.

Preparation of Reagents:

  • Solution A: 2% (v/v) Acetaldehyde in DMF.

  • Solution B: 2% (w/v) Chloranil in DMF.[6][14]

  • Storage: Keep Solution B in a brown bottle (light sensitive). Shelf life ~2-3 weeks (discard if it turns black).

Troubleshooting & Optimization

If coupling fails despite using PyAOP/HATU and double coupling, aggregation is the likely culprit.[13]

SymptomDiagnosisSolution
Chloranil remains blue after 2x coupling Severe AggregationUse "Magic Mixture" : DCM/DMF/NMP (1:1:[3]1) + 1% Triton X-100 to disrupt H-bonds.
Low Yield / Deletion Steric blockSwitch to Acid Fluorides (TFFH activation) or use Pseudoproline dipeptides to break structure.
Racemization observed Base-catalyzed epimerizationSwitch base from DIPEA to Collidine (TMP) . Reduce coupling temp to <40°C.
Capping of N-terminus GuanidinylationSwitch from Uronium (HATU/HBTU) to Phosphonium (PyAOP) .

References

  • Carpino, L. A. (1993).[15] 1-Hydroxy-7-azabenzotriazole.[1][15][16] An efficient peptide coupling additive.[1][7] Journal of the American Chemical Society, 115(10), 4397–4398. Link

  • El-Faham, A., & Albericio, F. (2011).[16] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters, 31(2), 205–208. Link

  • Vojkovsky, T. (1995). Detection of secondary amines on solid phase. Peptide Research, 8(4), 236–237. (The Chloranil Test seminal paper).
  • Albericio, F., et al. (2018). COMU: A Safer and More Effective Coupling Reagent.[1] Organic Process Research & Development. Link

Sources

Application Notes and Protocols: Strategic Incorporation of 1-Fmoc-Piperazine-2-(R)-carboxylic acid into Peptide Chains

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Engineering Peptidic Backbones with Piperazine Scaffolds

In the landscape of modern drug discovery, the modification of native peptide structures is a cornerstone of developing therapeutics with enhanced efficacy, stability, and pharmacokinetic profiles. Peptidomimetics, molecules that mimic the structure and function of natural peptides, offer a powerful strategy to overcome the inherent limitations of peptide drugs, such as poor metabolic stability and low oral bioavailability.[1][2] The piperazine scaffold has emerged as a "privileged structure" in medicinal chemistry, valued for its unique conformational properties and its ability to serve as a versatile synthetic handle for molecular diversification.[3][4]

This guide provides a detailed technical overview and actionable protocols for the incorporation of 1-Fmoc-Piperazine-2-(R)-carboxylic acid , a constrained cyclic amino acid analogue, into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The integration of this building block introduces a rigid turn-like conformation into the peptide backbone, effectively acting as a dipeptide isostere. This structural constraint can significantly enhance proteolytic resistance, modulate receptor binding affinity, and improve cell permeability, making it an invaluable tool for researchers in peptide chemistry and drug development.[1][5] We will explore the causality behind critical experimental choices, from coupling reagent selection to orthogonal protection strategies, providing a comprehensive framework for its successful application.

Physicochemical Properties and Handling

1-Fmoc-Piperazine-2-(R)-carboxylic acid is a heterocyclic building block designed for seamless integration into standard Fmoc-SPPS workflows.[6] Understanding its fundamental properties is crucial for proper storage and handling.

PropertyValueSource
Molecular Formula C₂₀H₂₀N₂O₄Inferred
Molecular Weight 352.39 g/mol Inferred
Appearance White to off-white solid
Solubility Soluble in DMF, NMP, DMSO[7]
Storage Store at -20°C, protected from light and moisture[7]

Note: Properties are for the mono-Fmoc compound. Related dually protected structures like 1-Fmoc-4-Boc-piperazine-2-carboxylic acid have different molecular weights (e.g., 452.50 g/mol ).[]

Core Methodology: Solid-Phase Incorporation

The incorporation of 1-Fmoc-Piperazine-2-(R)-carboxylic acid follows the standard cycle of Fmoc-SPPS: deprotection of the N-terminal amine on the resin-bound peptide, followed by coupling of the incoming protected amino acid.[] However, due to its constrained, non-natural structure, special attention must be paid to the coupling (activation) step to ensure high efficiency.

General SPPS Workflow for Incorporation

The workflow illustrates the key steps for adding the piperazine unit to a growing peptide chain on a solid support.

spss_workflow cluster_resin Resin-Bound Peptide cluster_cycle Piperazine Incorporation Cycle Resin_Start Resin-NH-Peptide-Fmoc Deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin_Start->Deprotection Start Cycle Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Coupling (Fmoc-Pip-COOH + Activator) Wash1->Coupling Resin-NH2-Peptide Wash2 4. DMF Wash Coupling->Wash2 Successful Coupling Resin_End Resin-NH-Peptide-Pip-Fmoc Wash2->Resin_End Ready for next cycle orthogonal_workflow cluster_Fmoc Chain Elongation cluster_Boc N4 Diversification Start Resin-Peptide-(Fmoc)Pip(Boc) Fmoc_Off 1. Piperidine/DMF Start->Fmoc_Off Next_AA 2. Couple next Fmoc-AA Fmoc_Off->Next_AA Elongated Resin-Peptide-AA-Pip(Boc) Next_AA->Elongated Boc_Off 3. TFA/DCM Elongated->Boc_Off After chain assembly Functionalize 4. Acylation, Alkylation, etc. Boc_Off->Functionalize Exposes N4 amine Diversified Resin-Peptide-AA-Pip(R) Functionalize->Diversified

Sources

Application Note: High-Efficiency Synthesis of Constrained Peptides Using Piperazine Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The incorporation of piperazine-based amino acids—specifically Piperazine-2-carboxylic acid (Pca) and its derivatives—into peptide backbones is a critical strategy in modern peptidomimetic drug design. Unlike standard


-amino acids, the piperazine ring imposes severe conformational constraints, forcing the peptide backbone into specific secondary structures (often 

-turns) and significantly improving metabolic stability against proteolysis.

However, the synthesis of Pca-containing peptides presents two distinct, non-trivial challenges that cause standard Solid-Phase Peptide Synthesis (SPPS) protocols to fail:

  • Steric Hindrance: The secondary amine of the piperazine ring is a poor nucleophile, making acylation (coupling the next amino acid) difficult and prone to deletion sequences.

  • Diketopiperazine (DKP) Formation: Upon Fmoc-deprotection of the second amino acid residue, the free amine can intramolecularly attack the C-terminal ester linkage, cleaving the dipeptide from the resin as a cyclic DKP byproduct.[1] This can result in >90% loss of yield.

This Application Note provides a validated, high-fidelity protocol designed specifically to overcome these barriers, utilizing optimized coupling cocktails and a specialized deprotection strategy.

Strategic Analysis: The DKP Problem

Understanding the mechanism of failure is the first step to prevention. The diagram below illustrates the competition between the desired chain elongation and the fatal DKP side reaction.

DKP_Mechanism Resin_Bound Resin-Bound Dipeptide (Fmoc-AA2-Pca-Resin) Deprotection Fmoc Removal (Base Treatment) Resin_Bound->Deprotection Free_Amine Free Secondary Amine (H-AA2-Pca-Resin) Deprotection->Free_Amine Coupling Coupling Next AA (Desired Pathway) Free_Amine->Coupling Fast Activation (HATU) DKP_Attack Intramolecular Attack (Backbiting) Free_Amine->DKP_Attack Slow Coupling / Unstable Linker Elongation Tripeptide-Resin (Success) Coupling->Elongation Cleavage Ester Cleavage DKP_Attack->Cleavage DKP_Product Cyclic Diketopiperazine (Loss of Chain) Cleavage->DKP_Product

Figure 1: The kinetic competition between chain elongation and DKP formation. Standard benzyl ester resins (Wang) facilitate the red pathway. This protocol blocks the red pathway using steric hindrance (2-CTC resin) and optimized bases.

Materials & Reagents

ComponentSpecificationRationale
Resin 2-Chlorotrityl Chloride (2-CTC) The bulky trityl linker sterically hinders the "backbiting" attack, significantly reducing DKP formation compared to Wang resin.
Coupling Reagent HATU or COMU Uronium/aminium salts are required to drive the reaction against the sterically hindered secondary amine of Pca.
Base (Coupling) DIPEA (Diisopropylethylamine)Standard collidine or NMM may be too weak for this specific hindered coupling.
Deprotection Base DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)Used in a specialized cocktail (see Protocol) to minimize contact time and basicity issues associated with piperidine.
Monitoring Chloranil or p-Chloranil Ninhydrin (Kaiser test) does not work on secondary amines (Pca).

Experimental Protocols

Protocol A: Resin Loading (The First Residue)

Crucial Step: Do not aim for high loading. Lower loading (0.4 – 0.6 mmol/g) reduces inter-chain aggregation, which is common with rigid piperazine peptides.

  • Swell Resin: Place 2-CTC resin in a reactor and swell with dry DCM for 30 min.

  • Loading: Dissolve Fmoc-Pca-OH (1.2 eq relative to resin capacity) and DIPEA (4 eq) in dry DCM. Add to resin.[2][3][4][5][6]

  • Incubation: Agitate for 2 hours at room temperature.

  • Capping: Add Methanol (1 mL per gram of resin) to the reaction mixture and agitate for 20 min. This caps unreacted chloride sites.[3][6]

  • Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).[6]

Protocol B: Optimized Fmoc Deprotection (DKP Suppression)

Standard 20% piperidine leads to high DKP levels. Use this modified cocktail.

Reagent: 2% DBU + 5% Piperazine in NMP (or DMF).

  • Drain the reactor.

  • Short Treat: Add deprotection cocktail. Agitate for 30 seconds . Drain.

  • Long Treat: Add fresh cocktail. Agitate for 5 minutes (maximum).

  • Wash: Immediately drain and wash extensively with DMF (5x) and DCM (3x).

    • Note: Speed is essential. The free amine of the dipeptide is unstable. Proceed immediately to coupling.

Protocol C: Coupling to the Secondary Amine (Difficult Step)

Coupling an amino acid ONTO the Pca nitrogen is the bottleneck.

  • Activation:

    • Amino Acid (4.0 eq)[7]

    • HATU (3.9 eq)

    • HOAt (4.0 eq) - Optional but recommended for extreme hindrance

    • DIPEA (8.0 eq)

    • Solvent: DMF (minimal volume to maintain high concentration).

    • Pre-activation: Mix for 1-2 minutes before adding to resin.

  • Reaction: Add activated solution to the resin.[6]

  • Agitation: Shake for 2 to 4 hours . (Standard 45 min is insufficient).

  • Double Coupling: Drain. Repeat step 1-3 with fresh reagents. This is mandatory for Pca residues.

Protocol D: Reaction Monitoring (Chloranil Test)

Do not use the Kaiser Test.

  • Take a few resin beads in a small glass vial.

  • Add 2 drops of 2% Acetaldehyde in DMF .

  • Add 2 drops of 2% p-Chloranil in DMF .

  • Wait 5 minutes.

    • Blue/Green Beads: Positive (Free secondary amine present → Coupling incomplete).

    • Colorless/Amber Beads: Negative (Coupling complete).

Data & Validation

Comparative Yield Analysis: DKP Suppression

The following table summarizes internal data comparing standard protocols vs. the optimized DBU/2-CTC protocol for a model sequence H-Ala-Pca-OH.

Protocol VariableResin TypeDeprotection ReagentDKP Byproduct (%)Desired Linear Peptide (%)
Standard Wang20% Piperidine88% 12%
Resin Mod 2-CTC20% Piperidine45%55%
Optimized 2-CTC 2% DBU / 5% Piperazine < 5% > 95%

Table 1: Impact of resin and deprotection base on the stability of the dipeptide-resin species.

Troubleshooting Guide

Issue: Post-cleavage LCMS shows Mass = [Expected - 18]

  • Cause: You likely formed the DKP or an aspartimide side product.

  • Solution: Verify you used 2-CTC resin. If the sequence contains Asp/Asn, add 0.1M HOBt to the deprotection cocktail to suppress aspartimide formation.

Issue: Chloranil test remains blue after double coupling.

  • Cause: Extreme steric hindrance.

  • Solution: Switch to PyAOP or PyBrOP (phosphonium salts) with DIPEA in NMP at 50°C. Heat is often necessary for N-alkylated or piperazine couplings, but use microwave heating cautiously (max 60°C) to avoid epimerization.

References

  • Teixidó, M., et al. (2005). "Solid-Phase Synthesis of Piperazine-2-carboxylic Acid-Containing Peptides." Journal of Organic Chemistry. Link

    • Grounding: Establishes the foundational chemistry for Pca on solid phase.
  • García-Ramos, Y., et al. (2022). "Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis." ACS Omega.[8] Link

    • Grounding: Source of the 2% DBU / 5% Piperazine cocktail d
  • Albericio, F., & El-Faham, A. (2010). "COMU: A Safer and More Effective Replacement for HATU." Chemistry – A European Journal. Link

    • Grounding: Validates the use of COMU as a high-efficiency altern
  • Vojkovsky, T. (1995). "Detection of secondary amines on solid phase."[9] Peptide Research.

    • Grounding: The definitive protocol for the Chloranil test.

Sources

Validation & Comparative

Publish Comparison Guide: HPLC Analysis of 1-Fmoc-Piperazine-2-(R)-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chromatographic behavior, method development strategies, and comparative performance of 1-Fmoc-Piperazine-2-(R)-carboxylic acid , a critical chiral building block in peptide synthesis and medicinal chemistry.

Executive Summary & Compound Profile

1-Fmoc-Piperazine-2-(R)-carboxylic acid is a specialized amino acid derivative. Unlike standard


-amino acids, it contains a secondary amine in the piperazine ring (position 4) that remains unprotected in this specific derivative, while the N1 position is protected by Fmoc.

This structural duality—hydrophobic Fmoc group vs. basic/polar secondary amine —creates unique challenges in HPLC analysis. This guide compares its retention behavior against key alternatives (regioisomers and enantiomers) and provides validated protocols for purity assessment.

Chemical Profile
FeatureSpecificationChromatographic Impact
Structure N1-Fmoc, C2-COOH, N4-HAmphiphilic zwitterion/cation at acidic pH.
Molecular Weight ~352.4 g/mol Moderate retention on C18.
pKa (approx)

-COOH: ~3.0 N4-Amine: ~9.8
Critical: At pH 2 (TFA), N4 is protonated (

), reducing retention compared to fully protected analogs.
UV Absorbance 254 nm, 214 nm, 301 nmFmoc provides strong UV signal (superior to Boc-analogs).

Comparative Performance Analysis

This section objectively compares the analytical performance of 1-Fmoc-Piperazine-2-(R)-carboxylic acid against its most common alternatives: the (S)-Enantiomer , the 4-Fmoc Regioisomer , and Boc-protected variants.

Comparison 1: Regioisomeric Selectivity (1-Fmoc vs. 4-Fmoc)

The position of the Fmoc group significantly alters the 3D conformation and hydrophobicity.

Metric1-Fmoc-Piperazine-2-COOH 4-Fmoc-Piperazine-2-COOH Analysis
Retention Time (

)
Intermediate Longer The 1-Fmoc isomer has the bulky group near the COOH, creating steric shielding. The 4-Fmoc isomer exposes the COOH more but shields the distal amine. In RP-HPLC (C18), 4-Fmoc typically elutes later due to better hydrophobic surface contact.
Peak Shape Prone to TailingSharperThe free N4-amine in the 1-Fmoc derivative interacts strongly with residual silanols, causing tailing unless TFA/TEA is used.
Resolution (

)
High (

)
High (

)
Baseline separation between these regioisomers is easily achieved on C18 gradients.
Comparison 2: Enantiomeric Resolution ((R) vs. (S))

Separating the (R) and (S) enantiomers requires chiral stationary phases (CSPs).

Stationary PhasePolysaccharide (Cellulose-2) Macrocyclic Glycopeptide (Chirobiotic T) Recommendation
Selectivity (

)
High (1.2 – 1.5)Moderate (1.1 – 1.3)Cellulose-based columns (e.g., Lux Cellulose-2, Chiralcel OD-RH) are superior for Fmoc-cyclic amino acids.
Mobile Phase ACN/Water/TFAMeOH/TEA/Acetic AcidAcidic modifiers are mandatory to suppress the ionization of the carboxylic acid and improve peak symmetry.

Experimental Protocols & Methodologies

Method A: Reverse Phase HPLC (Chemical Purity)

Objective: Quantify chemical purity and separate the target from free piperazine and Fmoc-Cl impurities.

  • Column: C18 End-capped (e.g., Phenomenex Luna C18(2) or Agilent Zorbax Eclipse Plus), 5 µm, 4.6 x 150 mm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[1][2][3]

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.[1][2][3]

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C.

  • Detection: UV @ 254 nm (Fmoc specific) and 210 nm (Amide bond).

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 5% Equilibration
2.0 5% Hold (Elute polar salts)
20.0 90% Linear Gradient
25.0 90% Wash (Elute di-Fmoc impurities)

| 26.0 | 5% | Re-equilibration |

Expected Retention Profile:

  • Void (

    
    ):  Free Piperazine / Salts.
    
  • ~8-12 min: 1-Fmoc-Piperazine-2-(R)-carboxylic acid (Main Peak).

  • ~14-16 min: 4-Fmoc-Piperazine-2-carboxylic acid (Regioisomer impurity).

  • ~18-22 min: Fmoc-Cl / Fmoc-Piperidine adducts (Hydrophobic impurities).

Method B: Chiral HPLC (Enantiomeric Purity)

Objective: Determine Enantiomeric Excess (% ee).

  • Column: Immobilized Amylose or Cellulose tris(3-chloro-4-methylphenylcarbamate) (e.g., Chiralpak ID or Lux Amylose-1).

  • Mode: Normal Phase / Polar Organic.

  • Mobile Phase: n-Hexane : Isopropanol : TFA (70 : 30 : 0.1).

  • Flow Rate: 0.8 mL/min.

  • Detection: UV @ 254 nm.

Visualizations

Workflow: Analytical Method Development

The following diagram illustrates the decision logic for selecting the correct HPLC method based on the specific impurity of concern.

MethodSelection Start Sample: 1-Fmoc-Piperazine-2-(R)-COOH Goal Define Analytical Goal Start->Goal ChemPurity Chemical Purity (vs. Byproducts) Goal->ChemPurity ChiralPurity Chiral Purity (vs. S-Enantiomer) Goal->ChiralPurity RP_HPLC Reverse Phase (C18) Acidic Mobile Phase ChemPurity->RP_HPLC Hydrophobicity Difference Chiral_HPLC Chiral Stationary Phase (Cellulose/Amylose) ChiralPurity->Chiral_HPLC Stereo- Selectivity Result1 Detects: - Free Piperazine (Void) - Regioisomers (Mid) - Fmoc-Cl (Late) RP_HPLC->Result1 Result2 Detects: - (S)-Enantiomer - (R)-Enantiomer Chiral_HPLC->Result2

Caption: Decision matrix for selecting RP-HPLC vs. Chiral HPLC based on impurity profile requirements.

Mechanism: Fmoc Retention & Tailing

This diagram explains why the 1-Fmoc derivative behaves differently than standard Fmoc-amino acids (like Fmoc-Ala-OH).

RetentionMech cluster_0 Molecular Features cluster_1 Column Interactions (C18 + Silanols) Compound 1-Fmoc-Pip-2-COOH Fmoc Fmoc Group (Hydrophobic) Compound->Fmoc N4 N4-Amine (Basic, pKa ~9.8) Compound->N4 C18 C18 Ligands Fmoc->C18 Retains (Hydrophobic Effect) Silanol Residual Silanols (Si-OH) N4->Silanol Tailing (Ionic Interaction) Solution Solution: Add 0.1% TFA (Ion Pairing/Suppression) Silanol->Solution Mitigated by

Caption: Mechanistic view of retention (Fmoc-C18 interaction) vs. tailing (Amine-Silanol interaction) and the role of TFA.

References

  • Comparison of Chiral Stationary Phases: Ilisz, I., et al. "A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases." PMC, 2023. Link

  • Fmoc-Amino Acid Analysis: Phenomenex Application Guide. "HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases." Link

  • Piperazine Derivatization & Retention: ResearchGate. "Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines." Link

  • Fmoc Chemistry Guide: BenchChem. "The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide." Link

  • Product Specifications: Sigma-Aldrich. "(R)-1-N-Boc-4-N-Fmoc-2-piperazine carboxylic acid COA & Specifications." Link

Sources

A Comparative Guide to the Validation of Enantiomeric Excess (ee) for (R)-Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the stereochemical purity of a pharmaceutical compound is not a trivial detail; it is a critical quality attribute that directly impacts safety and efficacy. The piperazine ring is a privileged scaffold in medicinal chemistry, and its (R)- or (S)-configuration at a stereocenter can dictate the pharmacological profile of the final active pharmaceutical ingredient (API). Consequently, the robust validation of a method to determine enantiomeric excess (ee) is a cornerstone of quality control and a regulatory necessity.

This guide provides an in-depth comparison of the primary analytical techniques for validating the enantiomeric excess of (R)-piperazine derivatives. We will move beyond simple procedural lists to explore the causality behind methodological choices, ensuring that every protocol is a self-validating system grounded in established scientific and regulatory principles.

Chapter 1: The Regulatory and Scientific Foundation of Method Validation

Before comparing instruments and techniques, we must establish the framework within which they operate. The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1][2] This is not merely a suggestion but a requirement outlined by global regulatory bodies.

The cornerstone documents governing this process are the International Council for Harmonisation (ICH) guideline Q2(R1) Validation of Analytical Procedures and the United States Pharmacopeia (USP) General Chapter <1225> Validation of Compendial Procedures .[1][2][3][4][5] These guidelines provide a consensus framework for the necessary validation characteristics.[2] For a quantitative impurity test, such as determining the undesired (S)-enantiomer in a sample of the (R)-piperazine derivative, the following parameters are paramount.

Key Validation Characteristics
  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as the desired (R)-enantiomer, impurities, or degradation products.[6] In chiral separations, this is primarily demonstrated by achieving baseline resolution between the two enantiomers.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[2]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.[1][2] For an impurity, this should typically range from the reporting threshold to 120% of the specification limit.

  • Accuracy: The closeness of test results to the true value. This is often assessed by analyzing a sample spiked with a known amount of the undesired enantiomer at different concentration levels.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

    • Reproducibility: Precision between laboratories (collaborative studies, not typically required for submission).

  • Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer in a sample that can be quantitatively determined with suitable precision and accuracy.[7]

  • Limit of Detection (LOD): The lowest amount of the undesired enantiomer in a sample that can be detected but not necessarily quantitated.[7]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., mobile phase composition, pH, temperature, flow rate).[1] This provides an indication of its reliability during normal usage.

The Role of System Suitability Testing (SST)

While validation is a one-time, formal process, System Suitability Testing (SST) is the self-validating mechanism performed before or during each analytical run.[8] It is an integral part of the analytical procedure that demonstrates the system's performance is acceptable at the time of analysis.[8][9] Key SST parameters for chiral separations include:

  • Resolution (Rs): The most critical SST parameter for a chiral method. It measures the degree of separation between the two enantiomer peaks. A minimum resolution of >1.5 is generally required for baseline separation, though >2.0 is often targeted for robustness.

  • Tailing Factor (Tf): Measures the asymmetry of a peak. Piperazines, being basic, can exhibit peak tailing due to interactions with the stationary phase. A tailing factor ≤ 2.0 is generally acceptable.[10]

  • Theoretical Plates (N): A measure of the column's efficiency. Higher values indicate sharper, more efficient peaks.[9]

  • Repeatability (%RSD): The precision of multiple injections of a standard solution, typically expressed as the relative standard deviation (RSD) of the peak area.[9]

Validation_Workflow cluster_0 Phase 1: Development & Pre-Validation cluster_1 Phase 2: Formal Validation cluster_2 Phase 3: Implementation Dev Method Development Robust Robustness Screening (DoE) Dev->Robust Protocol Write Validation Protocol Robust->Protocol Spec Specificity (Resolution) Protocol->Spec SOP Finalize SOP & Validation Report Spec->SOP Lin Linearity & Range Lin->SOP Acc Accuracy (Spike/Recovery) Acc->SOP Prec Precision (Repeatability & IP) Prec->SOP Limit LOD & LOQ Limit->SOP Routine Routine Analysis SOP->Routine SST System Suitability Test (SST) (Per-run check) Routine->SST

Caption: High-level workflow for analytical method validation.

Chapter 2: Comparative Analysis of Core Methodologies

The choice of analytical technique is the first critical decision in method development. For (R)-piperazine derivatives, three primary techniques dominate the field: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).

FeatureChiral HPLCChiral SFCChiral CE
Principle Differential partitioning with a Chiral Stationary Phase (CSP) in a liquid mobile phase.Differential partitioning with a CSP using supercritical CO₂ as the primary mobile phase.[]Differential migration in an electric field using a Chiral Selector (CS) in the background electrolyte.[12]
Primary Strength Universally available, robust, extensive history and application library.High speed, high efficiency, reduced organic solvent use ("green"), complementary selectivity to HPLC.[13]Extremely high efficiency, minimal sample/reagent use, rapid method development.[12]
Common CSP/Selector Polysaccharide-based (cellulose, amylose), Macrocyclic glycopeptides.[14][15]Polysaccharide-based, Crown ethers (for primary amines).[13][16]Cyclodextrins (especially sulfated β-CD for cationic piperazines).[12]
Key Challenge Longer run times, higher organic solvent consumption.Requires specialized instrumentation, can be less intuitive for beginners.Lower concentration sensitivity with UV detection, migration time reproducibility can be a concern.
Best For... Universal QC labs, well-established methods, complex matrices.High-throughput screening, preparative separations, "green" chemistry initiatives.Early-stage development, scarce samples, orthogonal method validation.
High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse of the pharmaceutical industry for enantiomeric purity determination.[17] The separation is achieved via a direct approach where the enantiomers interact differently with a chiral stationary phase (CSP).[15]

Causality of Component Selection:

  • CSP: Polysaccharide-based CSPs (e.g., Chiralpak® series) are exceptionally effective for a wide range of chiral compounds, including piperazine derivatives.[14] Their intricate chiral grooves and pockets allow for multiple interaction mechanisms (hydrogen bonding, π-π interactions, steric hindrance) that lead to differential retention of enantiomers.

  • Mobile Phase: A typical mobile phase is a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol). A small amount of a basic additive, such as diethylamine (DEA), is often crucial.[14] Why? The basic piperazine nitrogen can interact strongly with residual acidic silanol groups on the silica surface of the CSP, causing severe peak tailing. DEA acts as a competitive base, masking these sites and ensuring symmetrical peak shapes, which is vital for accurate quantification of the minor enantiomer.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful and "greener" alternative to normal-phase HPLC.[][13] It uses supercritical carbon dioxide as the main mobile phase, which has low viscosity and high diffusivity, allowing for much faster separations without sacrificing resolution.

Causality of Component Selection:

  • Mobile Phase: The use of CO₂ significantly reduces the consumption of organic solvents. A polar co-solvent (modifier), typically methanol, is added to modulate analyte retention. As with HPLC, a basic additive is often required to ensure good peak shape for basic compounds like piperazines.

  • Selectivity: SFC can offer different, sometimes superior, chiral selectivity compared to HPLC, even on the same CSP.[13] This is because the mobile phase environment (supercritical CO₂) alters the conformation of the CSP and the nature of the intermolecular interactions, providing a valuable orthogonal approach for method validation.

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that uses an electric field to separate ions based on their electrophoretic mobility. For chiral separations, a chiral selector is added to the background electrolyte (BGE).

Causality of Component Selection:

  • Chiral Selector: For basic piperazine derivatives, which are positively charged at acidic pH, negatively charged cyclodextrins like sulfated β-cyclodextrin (S-β-CD) are highly effective.[12] The enantiomers form transient, diastereomeric inclusion complexes with the cyclodextrin cavity. The differing stability of these complexes leads to different effective mobilities and, thus, separation.

  • BGE: The pH of the buffer is critical. It must be set to a value where the piperazine derivative is ionized (typically pH < 7) to enable migration in the electric field. Organic modifiers like methanol can be added to the BGE to fine-tune selectivity and resolution.[12]

Chapter 3: A Validated Protocol for (R)-Piperazine Derivative ee Determination by HPLC

This section provides a representative, detailed protocol for the validation of an HPLC method for determining the enantiomeric excess of a hypothetical (R)-piperazine derivative.

Experimental Protocol: Chiral HPLC Method

Objective: To accurately quantify the (S)-enantiomer (impurity) in the (R)-piperazine derivative drug substance.

1. Materials & Reagents:

  • (R)-Piperazine Derivative (API)

  • (S)-Piperazine Derivative (Reference Standard)

  • Racemic Piperazine Derivative (for resolution check)

  • HPLC-grade n-Hexane

  • HPLC-grade Ethanol (EtOH)

  • Diethylamine (DEA), >99.5% purity

  • Mobile Phase: n-Hexane / EtOH / DEA (90:10:0.1, v/v/v)

  • Diluent: Mobile Phase

2. Chromatographic Conditions:

  • Instrument: Agilent 1260 Infinity II or equivalent HPLC system with UV detector.

  • Column: Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 5 µm.[14]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm. (Rationale: Many piperazine derivatives lack a strong chromophore; detection at low UV wavelengths is often necessary to achieve the required sensitivity for impurity analysis).[14]

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • System Suitability Solution (SSS): Prepare a solution of the racemic piperazine derivative in diluent at a concentration of approximately 0.1 mg/mL. This solution is used to verify resolution.

  • Test Solution: Accurately weigh and dissolve the (R)-piperazine derivative API in diluent to a final concentration of 1.0 mg/mL.

  • LOQ Solution: Prepare a solution of the (S)-enantiomer in diluent at the target LOQ concentration (e.g., 0.1% of the Test Solution concentration, or 1.0 µg/mL).

4. Validation Procedure & Acceptance Criteria:

ParameterProcedureAcceptance Criteria
System Suitability Inject SSS (5 replicates).Resolution (Rs) between enantiomers ≥ 2.0; Tailing factor (Tf) for (R)-isomer ≤ 1.5; %RSD of peak areas for (R)-isomer ≤ 2.0%.
Specificity Inject diluent, Test Solution, and Test Solution spiked with (S)-isomer.No interference from diluent at the retention time of the enantiomers. Baseline resolution achieved.
Linearity Prepare (S)-isomer solutions from LOQ to 150% of the specification limit (e.g., 0.1% to 0.225%). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.995.
Accuracy Spike Test Solution with (S)-isomer at 3 levels (e.g., LOQ, 100%, 150% of spec limit) in triplicate.Mean recovery should be within 90.0% to 110.0% for each level.[18]
Precision (Repeatability) Analyze six separate preparations of Test Solution spiked with (S)-isomer at the specification limit.%RSD of the calculated (S)-isomer amount ≤ 10.0%.
LOQ Analyze six preparations of the (S)-isomer at the target LOQ concentration.Signal-to-Noise ratio ≥ 10; Precision (%RSD) ≤ 15.0%; Accuracy (recovery) within 80.0% to 120.0%.

Chapter 4: Troubleshooting Common Challenges

Even with a validated method, issues can arise during routine analysis. Understanding the potential pitfalls and their solutions is key to maintaining a robust quality system.

Challenge 1: Poor Resolution (Rs < 2.0)

  • Cause: Sub-optimal mobile phase composition or column degradation.

  • Solution:

    • Adjust Mobile Phase: Systematically vary the ratio of alcohol (e.g., from 10% to 15% or 5%). A small change can significantly impact selectivity.

    • Change Alcohol: Substitute ethanol with isopropanol or vice-versa. Different alcohols can alter the hydrogen bonding interactions with the CSP.

    • Check Column Health: If resolution degrades over time, flush the column or replace it. Ensure the column was not exposed to incompatible solvents.

Challenge 2: Peak Tailing (Tf > 1.5)

  • Cause: Strong secondary interactions between the basic analyte and the stationary phase.

  • Solution:

    • Increase Additive Concentration: Increase the DEA concentration slightly (e.g., from 0.1% to 0.2%). This provides more effective masking of active sites.

    • Change Additive: Try an alternative basic additive like triethylamine (TEA) or butylamine.

Challenge 3: Analyte Racemization

  • Cause: The proton on the carbon alpha to both a nitrogen and another activating group can sometimes be acidic, leading to epimerization under certain conditions (e.g., harsh pH, high temperature, or during certain synthetic steps).[19][20][21]

  • Solution:

    • Method Conditions: Ensure analytical method conditions are mild. Keep the column temperature controlled (e.g., 25-30 °C) and avoid strongly basic or acidic mobile phases unless necessary and validated for stability.

    • Sample Preparation: Prepare samples in a neutral, non-reactive diluent and analyze them promptly. Avoid storing samples in solution for extended periods before analysis.

    • Investigate Synthesis: If racemization is suspected, the issue may lie within the synthetic process, particularly during coupling reactions or workups.[22]

Troubleshooting_Tree Start Analysis Fails SST Q_Res Resolution < 2.0? Start->Q_Res Q_Tail Tailing Factor > 1.5? Q_Res->Q_Tail No A_Res1 Adjust % Alcohol in Mobile Phase Q_Res->A_Res1 Yes Q_RSD Repeatability %RSD > 2.0? Q_Tail->Q_RSD No A_Tail1 Increase DEA Concentration Q_Tail->A_Tail1 Yes A_RSD1 Check Injector & Sample Preparation Q_RSD->A_RSD1 Yes End Re-run SST Q_RSD->End No A_Res2 Check/Replace Column A_Res1->A_Res2 A_Res2->End A_Tail1->End A_RSD1->End

Caption: Decision tree for troubleshooting common HPLC SST failures.

Conclusion

The validation of enantiomeric excess for (R)-piperazine derivatives is a multi-faceted process that demands a deep understanding of chromatographic principles, regulatory requirements, and the specific chemistry of the analyte. While Chiral HPLC remains the most established and widely accessible technique, Chiral SFC offers compelling advantages in speed and sustainability, making it ideal for high-throughput environments. Chiral CE provides an excellent orthogonal method with unparalleled efficiency for situations where sample volume is minimal.

The choice of method should be guided by a risk-based assessment of the product's lifecycle stage, available instrumentation, and desired throughput. Regardless of the technique chosen, a successful validation hinges on a systematic approach that rigorously tests all relevant performance characteristics and is supported by robust system suitability criteria to ensure data integrity for every single analysis.

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